5-Fluoro-2-(1H-imidazol-1-yl)pyridine
Overview
Description
“5-Fluoro-2-(1H-imidazol-1-yl)pyridine” is a chemical compound with the CAS Number: 1287217-29-1 . It has a molecular weight of 163.15 . The compound is a powder at room temperature .
Synthesis Analysis
Imidazole, the core structure of “5-Fluoro-2-(1H-imidazol-1-yl)pyridine”, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It was first synthesized by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .
Molecular Structure Analysis
The IUPAC name of “5-Fluoro-2-(1H-imidazol-1-yl)pyridine” is 5-fluoro-2-(1H-imidazol-1-yl)pyridine . The InChI code is 1S/C8H6FN3/c9-7-1-2-8(11-5-7)12-4-3-10-6-12/h1-6H .
Chemical Reactions Analysis
Imidazole, the core structure of “5-Fluoro-2-(1H-imidazol-1-yl)pyridine”, is known for its broad range of chemical and biological properties . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Physical And Chemical Properties Analysis
“5-Fluoro-2-(1H-imidazol-1-yl)pyridine” is a powder at room temperature . The compound is highly soluble in water and other polar solvents .
Scientific Research Applications
Inhibitors of Transforming Growth Factor-β Type I Receptor Kinase : A study by Krishnaiah et al. (2015) synthesized a series of compounds, including 5-fluoro-substituted-6-methylpyridin-2-yl derivatives, to evaluate their inhibitory activity against TGF-β type I receptor kinase. This research highlights the potential use of 5-Fluoro-2-(1H-imidazol-1-yl)pyridine in developing treatments targeting TGF-β pathways.
Development of Fluorescent pH Probes : Zhang et al. (2015) developed a new imidazo[1,5-a]pyridine-based pH fluorescent probe, using a similar chemical structure, to respond to acidic pH conditions with high selectivity and sensitivity (Zhang et al., 2015). This application demonstrates the compound's utility in biochemical sensing and diagnostics.
Synthesis and Inotropic Activity : Yamanaka et al. (1991) synthesized a series of compounds, including 1,2-dihydro-5-imidazo[1,2-a]pyridinyl-2(1H)-pyridonones, to evaluate their positive inotropic activity (Yamanaka et al., 1991). This indicates the relevance of the chemical structure in developing cardiac stimulants.
Fluorescent Membrane Probes : Renno et al. (2022) studied imidazo[1,5-a]pyridine-based fluorophores for their suitability as cell membrane probes. Their research revealed that these compounds, due to their photophysical properties, are potential candidates for monitoring cellular health (Renno et al., 2022).
Inhibitors of TGF-beta Receptor 1 : A study by Bonafoux et al. (2009) explored the compound 4-(5-fluoro-6-methyl-pyridin-2-yl)-5-quinoxalin-6-yl-1H-imidazol-2-ylamine as a potent inhibitor of TGF-beta receptor 1, demonstrating the compound's potential in therapeutic applications targeting this receptor (Bonafoux et al., 2009).
Safety And Hazards
The safety information for “5-Fluoro-2-(1H-imidazol-1-yl)pyridine” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Imidazole, the core structure of “5-Fluoro-2-(1H-imidazol-1-yl)pyridine”, has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities and are used in a variety of applications . Therefore, there is a great importance of heterocyclic ring-containing drugs , and the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
properties
IUPAC Name |
5-fluoro-2-imidazol-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-7-1-2-8(11-5-7)12-4-3-10-6-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARKMWBSCCGHRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(1H-imidazol-1-yl)pyridine | |
CAS RN |
1287217-29-1 | |
Record name | 5-fluoro-2-(1H-imidazol-1-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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